2-(1H-pyrrol-2-yl)acetic Acid
CAS No.: 79673-53-3
Cat. No.: VC2508419
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79673-53-3 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 2-(1H-pyrrol-2-yl)acetic acid |
| Standard InChI | InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) |
| Standard InChI Key | GVUHUYQEAGMUNJ-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1)CC(=O)O |
| Canonical SMILES | C1=CNC(=C1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
2-(1H-pyrrol-2-yl)acetic acid is a heterocyclic compound comprising a five-membered pyrrole ring with an acetate group at the 2-position. The compound is formally identified by the following characteristics:
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Chemical Name: 2-(1H-pyrrol-2-yl)acetic acid
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CAS Registry Number: 79673-53-3
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Molecular Formula: C6H7NO2
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European Community (EC) Number: 823-516-5
The compound possesses several synonyms in scientific literature, including:
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Pyrrole-2-acetic acid
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1H-pyrrol-2-ylacetic acid
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(1H-Pyrrol-2-yl)-acetic acid
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Pyrrolacetic acid
Structural Features
The structure of 2-(1H-pyrrol-2-yl)acetic acid is characterized by:
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A five-membered pyrrole ring containing a nitrogen atom in the 1-position
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An acetic acid (-CH2COOH) substituent at the 2-position of the pyrrole ring
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The nitrogen atom in the pyrrole ring participates in the aromatic system
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A functional carboxylic acid group providing acidic properties to the molecule
The structural integrity of this compound is maintained by the aromaticity of the pyrrole ring, which contributes significantly to its chemical reactivity and stability.
Physical and Chemical Properties
Physical Properties
2-(1H-pyrrol-2-yl)acetic acid exhibits physical characteristics that are consistent with heterocyclic carboxylic acids of similar molecular weight. Based on the available data, the key physical properties are presented in Table 1.
Table 1: Physical Properties of 2-(1H-pyrrol-2-yl)acetic acid
| Property | Value |
|---|---|
| Molecular Weight | 125.13 g/mol |
| Physical State at 25°C | Solid |
| Color | White to off-white |
| Solubility | Soluble in polar organic solvents, limited water solubility |
| Melting Point | Data not available in search results |
| Boiling Point | Data not available in search results |
Chemical Properties
The chemical behavior of 2-(1H-pyrrol-2-yl)acetic acid is influenced by both the pyrrole ring and the carboxylic acid functionality:
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Acidic properties: The carboxylic acid group readily donates protons in solution, forming salts with bases.
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Electrophilic substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, particularly at positions 3 and 5.
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Esterification: The carboxylic acid group can be readily converted to esters through conventional esterification procedures .
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Salt formation: In basic conditions, the compound forms alkali metal salts that can be further utilized in synthesis reactions .
Synthesis and Preparation Methods
Esterification of 2-(1H-pyrrol-2-yl)acetic Acid
One of the key reactions of 2-(1H-pyrrol-2-yl)acetic acid is its esterification to form the corresponding esters. This reaction is typically performed under the following conditions:
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The salts of 1H-pyrrol-2-acetic acids are reacted with alkylating agents such as alkyl halides or alkyl sulfates .
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The reaction temperature depends on the reactivity of the specific alkylating agent .
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For gaseous reagents such as methyl bromide, ethyl bromide, or isopropyl bromide, slight pressures are required to avoid evaporation losses .
Phase Transfer Catalysis Method
A particularly efficient method for esterification employs phase transfer catalysis:
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The alkylating agent is added to an aqueous solution of the 1H-pyrrol-2-acetic acid salts in a water-immiscible organic solvent.
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The esterification is catalyzed by phase transfer catalysts to obtain optimum yields up to 100% .
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Preferred catalysts include quaternary ammonium bases such as tetrabutyl quaternary ammonium sulfate.
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Quaternary ammonium salts may be formed in situ by using amines (primary, secondary, or tertiary) that react with the alkylating agent .
The process is represented in Table 2, showing different alkylating agents and catalysts used in the esterification process.
Table 2: Esterification Variables for 2-(1H-pyrrol-2-yl)acetic Acid
| Alkylating Agent | Phase Transfer Catalyst | Base | Conditions |
|---|---|---|---|
| Methyl bromide | Quaternary ammonium salts | Alkali metal bicarbonate | 1.5 bar pressure, pH 10.2-10.5 |
| Ethyl bromide | Quaternary ammonium salts | Alkali metal bicarbonate | 1.5 bar pressure, pH 10.2-10.5 |
| Isopropyl bromide | Quaternary ammonium salts | Alkali metal bicarbonate | 1.5 bar pressure, pH 10.2-10.5 |
Alternative Synthetic Routes
2-(1H-pyrrol-2-yl)acetic acid can also be prepared through:
A specific example from the patent literature describes the saponification of 400 g of 1-methyl-1H-pyrrol-2-acetonitrile followed by esterification of the resulting salts of 1-methyl-pyrrol-2-acetic acid .
Applications and Biological Activities
Pharmaceutical Applications
2-(1H-pyrrol-2-yl)acetic acid and its derivatives have significant utility in pharmaceutical research and development:
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The compound serves as a starting material in the production of anti-inflammatory agents .
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The esters and nitriles of pyrrole-2-acetic acid can be readily acylated in the 5-position to provide appropriate 5-aroyl functions of anti-inflammatory compounds .
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These derivatives are valuable intermediates in the synthesis of various bioactive molecules.
Synthetic Utility
As a building block in organic synthesis, 2-(1H-pyrrol-2-yl)acetic acid offers:
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A functionalized heterocycle with multiple reactive sites for further derivatization.
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The ability to form a variety of derivatives including esters, amides, and nitriles.
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The potential for selective modification of the pyrrole ring through electrophilic substitution reactions.
Recent Developments and Research Trends
Advancements in Synthetic Methodologies
Recent research has focused on improving the synthesis of 2-(1H-pyrrol-2-yl)acetic acid and its derivatives:
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Development of more efficient catalytic systems for the transformation of pyrrole precursors.
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Exploration of greener synthetic routes with reduced environmental impact.
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Investigation of stereoselective approaches for asymmetric synthesis of chiral derivatives.
Expanded Applications
Current research continues to explore new applications for 2-(1H-pyrrol-2-yl)acetic acid:
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Incorporation into novel heterocyclic systems with potential biological activities.
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Development of pyrrole-based materials for various technological applications.
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Investigation of their utility in coordination chemistry with transition metals.
Related Pyrrole Derivatives
Recent literature also discusses structurally related compounds such as:
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